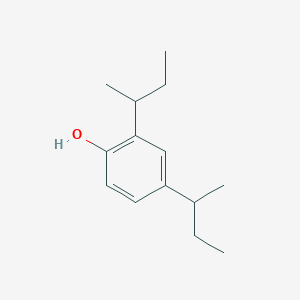

2,4-DI-Sec-butylphenol

Description

Contextualization within Substituted Phenol (B47542) Chemistry

Substituted phenols are a class of organic compounds derived from phenol (C₆H₅OH) where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. mdpi.com These substitutions significantly influence the chemical properties of the phenol molecule, including its acidity, reactivity, and solubility. The nature, position, and number of the substituent groups determine the specific characteristics of the resulting compound.

The synthesis of alkylated phenols, such as 2,4-di-sec-butylphenol, is often achieved through Friedel–Crafts alkylation of phenol. wikipedia.org This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, such as an alkene (in this case, butene), in the presence of an acid catalyst. wikipedia.orgwikipedia.org The hydroxyl (-OH) group of phenol is an activating group, directing the incoming alkyl groups primarily to the ortho and para positions on the benzene ring. wikipedia.org

The presence of the two sec-butyl groups in this compound sterically hinders the phenolic hydroxyl group. This steric hindrance is a key feature of this subclass of phenols and plays a crucial role in their chemical behavior, particularly in their application as antioxidants. researchgate.net The alkyl groups are electron-donating, which increases the electron density of the aromatic ring and influences the molecule's reactivity in further chemical syntheses. mdpi.com

Significance in Contemporary Chemical Science and Industrial Applications

The unique structural characteristics of this compound underpin its importance in both academic research and industrial processes. Its primary roles are as a chemical intermediate and a functional additive in various materials. ontosight.ai

As a Chemical Intermediate:

Due to its reactive phenolic hydroxyl group and the activated aromatic ring, this compound serves as a valuable precursor in the synthesis of more complex molecules. It is a key building block for producing:

Antioxidants: It is a starting material for larger, more complex antioxidant molecules used in various industries. siigroup.com

UV Stabilizers: It is used in the synthesis of phenolic benzotriazole-type UV absorbers, which are critical for protecting materials from degradation by ultraviolet light. wikipedia.org

Agrochemicals and Fragrances: The compound also finds application as a starting material in the synthesis of certain agrochemicals and fragrances. wikipedia.org

Industrial Applications:

The direct industrial applications of this compound are primarily centered on its stabilizing properties, which are a direct consequence of its sterically hindered phenolic structure.

Antioxidant: this compound is utilized as an antioxidant in plastics, rubber, and other polymeric materials. ontosight.ai It functions as a radical scavenger, where the phenolic hydrogen is donated to reactive peroxy radicals, thus terminating the oxidative chain reactions that lead to material degradation. researchgate.netwikipedia.org This helps to preserve the integrity and extend the service life of the products.

UV Stabilizer: The compound acts as a UV stabilizer, protecting polymers from the damaging effects of ultraviolet radiation. ontosight.ai UV absorbers like those derived from this compound function by absorbing harmful UV radiation and dissipating it as harmless heat, thereby preventing the initiation of photodegradation processes. wikipedia.orgfiveable.me

Lubricant Additive: In the formulation of lubricants, this compound is added to improve thermal stability and prevent oxidation. ontosight.ai This is crucial for maintaining the performance of lubricants under high-temperature operating conditions.

In the field of analytical chemistry, its stable and well-characterized nature allows it to be used as a calibration standard for analytical instruments such as gas chromatographs (GC) and high-performance liquid chromatographs (HPLC).

Structure

3D Structure

Properties

IUPAC Name |

2,4-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-7-8-14(15)13(9-12)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERZAOOJWPHIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029351 | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-18-9 | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DI-SEC-BUTYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Di-sec-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9NLO660D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Approaches and Production Considerations for 2,4 Di Sec Butylphenol

Industrial Synthesis Routes and Process Optimization

Industrial production of alkylated phenols like 2,4-di-sec-butylphenol is typically driven by the need for precursors to antioxidants, resins, and other specialty chemicals. researchgate.netontosight.ai The primary method employed is the alkylation of phenol (B47542) with butenes.

In industrial settings, the synthesis of sec-butylated phenols often results in a mixture of isomers and multiply-substituted products. The direct, high-yield synthesis of solely this compound is not the typical outcome; rather, it is often a co-product in processes aimed at producing mono-substituted phenols like o-sec-butylphenol.

One documented industrial process involves the alkylation of phenol with butene-2 using a phenol aluminum catalyst. google.com This process is designed primarily to produce o-sec-butylphenol, but it inherently generates a mixture of various alkylphenols, including this compound. google.com The alkylation liquid contains a range of products due to the nature of the Friedel-Crafts reaction, which can lead to substitution at various positions on the phenol ring. google.com The separation of these co-products requires subsequent distillation steps. google.com

The table below outlines the typical reaction conditions for an industrial process where this compound is a constituent of the product mixture.

Interactive Table: Industrial Alkylation of Phenol with Butene-2

| Parameter | Value |

| Reactants | Phenol, Butene-2 |

| Catalyst | Phenol aluminum |

| Temperature | 180–255 °C |

| Pressure | 1.0–1.8 MPa |

| Product Mixture | o-sec-butylphenol, p-sec-butylphenol, 2,6-di-sec-butylphenol (B1583072), this compound, 2,4,6-tri-sec-butylphenol |

Data sourced from a process for producing o-sec-butyl phenol. google.com

The optimization of such processes often focuses on maximizing the yield of the desired primary product (e.g., o-sec-butylphenol) by carefully controlling the phenol-to-butene molar ratio, reaction temperature, pressure, and reaction time. google.com The formation of di- and tri-substituted phenols is a competing reaction that is managed through these process parameters.

Laboratory-Scale Synthetic Methodologies

Laboratory syntheses allow for more precise control over reaction conditions, enabling the targeted synthesis of this compound. One specific, multi-step method involves the initial preparation of a substituted anisole (B1667542) followed by hydrogenation and demethylation.

The process begins with the hydrogenation of 2-(2'-buten-2'-yl)-4-sec-butylanisole in methanol (B129727) using a palladium on charcoal catalyst to yield 2,4-di-sec-butylanisole. This intermediate is then subjected to ether cleavage by refluxing with hydriodic acid and glacial acetic acid. Subsequent workup and vacuum distillation afford the final this compound product with a high yield.

Interactive Table: Laboratory Synthesis of this compound

| Step | Reagents/Catalyst | Conditions | Product | Yield |

| Hydrogenation | 2-(2'-Buten-2'-yl)-4-sec-butylanisole, Methanol, Palladium on charcoal | - | 2,4-Di-sec-butylanisole | - |

| Ether Cleavage | 2,4-Di-sec-butylanisole, Hydriodic acid (57%), Glacial acetic acid | Reflux for 6 hours | This compound | 97.7% |

Data sourced from a described laboratory synthesis.

The selective alkylation of phenol is highly dependent on the catalyst system used. For Friedel-Crafts alkylation, both homogeneous and heterogeneous catalysts are employed. researchgate.netacs.org In the context of butylation, solid acid catalysts such as zeolites (e.g., Y-zeolite, Beta, ZSM-12), functionalized silica, and mixed oxides have been extensively studied, particularly for tert-butylation. researchgate.netacademie-sciences.fr These catalysts offer advantages in terms of efficiency, safety, and reusability. researchgate.net The selectivity for ortho- or para-alkylation and the degree of substitution are influenced by the catalyst's pore size, architecture, and the nature of its acidic sites (Brønsted vs. Lewis). researchgate.netacademie-sciences.fr

For sec-butylation specifically, aluminum-based catalysts like aluminum phenoxide are effective. google.com The use of such catalysts in the liquid phase promotes the alkylation reaction, though often with a distribution of products. The challenge in catalytic design is to achieve high selectivity for the desired 2,4-disubstituted product while minimizing the formation of other isomers and higher alkylates.

The sec-butyl group attached to the phenol ring at positions 2 and 4 contains a chiral center. This means that this compound can exist as a mixture of stereoisomers. The industrial and common laboratory syntheses typically produce a racemic mixture of these isomers.

The field of stereoselective synthesis aims to produce a single, desired stereoisomer. researchgate.netnih.gov This is often achieved using chiral catalysts or auxiliaries. While there is extensive research on stereoselective reactions like Michael additions and glycosylations using organocatalysts, the direct, highly stereoselective synthesis of this compound is not prominently documented. researchgate.net The development of a catalytic system, potentially based on chiral Brønsted acids or bifunctional organocatalysts, that could control the stereochemical outcome of the sec-butylation of phenol at two distinct positions presents a significant synthetic challenge. researchgate.net Such a synthesis would be a notable advancement, allowing for the investigation of the specific properties and activities of the individual stereoisomers of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4 Di Sec Butylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.jksus.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 2,4-di-sec-butylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications.jksus.org

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments. The phenolic hydroxyl (-OH) proton typically appears as a singlet. The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, with their splitting patterns providing information about their relative positions. The protons of the two sec-butyl groups appear in the upfield region, with characteristic multiplets due to spin-spin coupling between adjacent non-equivalent protons.

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 6.602 - 7.332 |

| Phenolic -OH | ~4.662 |

| sec-Butyl CH | Multiplets |

| sec-Butyl CH₂ | Multiplets |

| sec-Butyl CH₃ | Multiplets |

| Note: Specific chemical shifts and splitting patterns can vary depending on the solvent and instrument used. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications.jksus.org

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-1) and the carbons bearing the sec-butyl groups (C-2 and C-4) appear at characteristic downfield shifts. The remaining aromatic carbons and the carbons of the sec-butyl groups also have specific chemical shifts, confirming the substitution pattern on the benzene ring.

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (C-OH) | ~151.89 |

| C2 (C-sec-butyl) | ~135.32 |

| C3 | Aromatic Region |

| C4 (C-sec-butyl) | ~143.12 |

| C5 | Aromatic Region |

| C6 | Aromatic Region |

| sec-Butyl Carbons | 29.81 - 34.87 |

| Note: Chemical shifts are approximate and can be influenced by experimental conditions. |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting.jksus.org

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications.jksus.org

Fourier-Transform Infrared (FTIR) spectroscopy of this compound provides a characteristic "fingerprint" of the molecule. Key absorption bands confirm the presence of specific functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the alkyl groups are observed around 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Bending vibrations for the C-H bonds of the substituted benzene ring can also be identified in the fingerprint region.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | ~3518 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Alkyl) | ~2850-2970 |

| C=C Stretch (Aromatic) | ~1600, ~1485 |

| O-H Bend (Phenol) | ~1363 |

| Note: Values are approximate and can be influenced by the sample preparation method. |

Vapor Phase Infrared Spectroscopy Applications.jksus.org

Vapor phase IR spectroscopy provides information about the molecule in the gaseous state, where intermolecular interactions are minimized. The spectrum is often sharper and more resolved compared to the condensed phase spectrum. The fundamental vibrational frequencies observed in the vapor phase are generally at slightly higher wavenumbers compared to the liquid or solid state due to the absence of hydrogen bonding and other intermolecular forces. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.nih.gov

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z). frontiersin.org For this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (206.32 g/mol ). nih.govfrontiersin.org

The fragmentation pattern provides further structural information. A common fragmentation pathway for phenols is the loss of an alkyl group. In the case of this compound, the loss of a methyl group (CH₃) or an ethyl group (C₂H₅) from the sec-butyl substituent is expected. The most prominent peak in the mass spectrum is often the base peak, which for this compound is typically observed at m/z 177. nih.gov This corresponds to the loss of an ethyl group followed by the loss of a hydrogen atom, or the direct loss of a propyl radical. Another significant peak can be seen at m/z 178. nih.gov These fragmentation patterns are crucial for confirming the identity and structure of the compound. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of this compound. analytice.com

| Ion | m/z | Description |

| [M]⁺ | 206 | Molecular Ion |

| [M-C₂H₅]⁺ | 177 | Loss of an ethyl group |

| [M-C₃H₇]⁺ | 163 | Loss of a propyl group |

| [M-C₄H₉]⁺ | 149 | Loss of a sec-butyl group |

| Note: The relative intensities of the peaks can vary depending on the ionization method and energy. |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

The accurate determination of this compound purity and its quantification in complex matrices heavily relies on advanced chromatographic techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal analytical methods employed for the separation, identification, and quantification of this compound and its isomers. These techniques offer high resolution and sensitivity, making them indispensable for quality control and research.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power is particularly advantageous for separating closely related isomers of alkylphenols. acs.org

For the analysis of this compound and other alkylphenols, sample preparation often involves extraction into an organic solvent, such as a hexane (B92381) and acetone (B3395972) mixture or ethyl acetate (B1210297) and n-hexane. thermofisher.comnih.gov In some cases, derivatization is employed to enhance the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and detection sensitivity. acs.org Common derivatization agents include pentafluorobenzoyl chloride or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.gov

GC analysis is typically performed using a capillary column, which provides superior separation efficiency compared to packed columns. The choice of the stationary phase is critical for achieving the desired separation. Non-polar or medium-polar stationary phases are often utilized. For instance, a study on the separation of xylene isomers found that a non-polar DNP 5% and DIP 10% column provided excellent resolution. The separated compounds are commonly detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC coupled with mass spectrometry (GC-MS or GC-MS/MS) is particularly valuable as it provides structural information, enabling unambiguous identification of the compound even in complex mixtures. thermofisher.comnih.govresearchgate.net For example, GC-MS/MS was used to analyze this compound in fish egg extracts, demonstrating its applicability in complex biological matrices.

The International Organisation of Vine and Wine (OIV) has established a method for determining various alkylphenols, including 2,4-di-tert-butylphenol (B135424) (a related isomer), in wines using GC-MS. oiv.intoiv.int This method involves headspace solid-phase microextraction (SPME) for sample preparation, followed by GC-MS analysis. oiv.intoiv.int

Table 1: Exemplary Gas Chromatography (GC) Methods for Alkylphenol Analysis

| Parameter | Method 1: Analysis in Fish Eggs | Method 2: Analysis in Wine (Isomer) oiv.int | Method 3: General Alkylphenol Analysis thermofisher.com |

|---|---|---|---|

| Instrumentation | Gas Chromatograph with Triple Quadrupole MS | GC-MS | TRACE 1310 GC with TSQ Duo GC-MS/MS |

| Column | Two 30 m x 0.25 mm x 0.25 µm columns in series | 5MS UI 30 m x 0.25 mm x 0.25 µm | Not specified |

| Carrier Gas | Helium at 1.2 mL/min | Not specified | Not specified |

| Injection | 1 µL, splitless mode at 310°C | SPME headspace extraction | Programmed Temperature Vaporizing (PTV) |

| Oven Program | 40°C (1.5 min), ramp to 110°C at 40°C/min, then to 325°C at 20°C/min, hold at 330°C (5 min) | 50°C, ramp to 300°C at 10°C/min, hold at 300°C (3 min) | Not specified |

| Detector | Triple Quadrupole Mass Spectrometer | Mass Spectrometer (SIM mode) | Triple Quadrupole Mass Spectrometer (SRM mode) |

| Ion Source Temp. | 230°C | 250°C | Not specified |

| Application | Quantification in biological extracts | Quantification in wine | Analysis in food and environmental matrices |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. It is particularly well-suited for compounds that may have limited thermal stability or volatility, offering a complementary approach to GC.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of alkylphenols. sielc.comsielc.com In this method, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. A study detailing the isolation of 2,4-di-tert-butylphenol from sweet potato utilized a C18 µ-Bondapak column. nih.gov Another method for the same compound specifies a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.comsemanticscholar.org An acid, like phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention time stability. sielc.comsielc.com Detection is most commonly achieved using an ultraviolet (UV) detector, with the monitoring wavelength set near the absorbance maximum of the analyte, for instance, at 277 nm or 280 nm. nih.govsemanticscholar.org

HPLC methods are widely used for purity assessment of this compound and for its analysis in various mixtures, from industrial wastewater to natural product extracts. semanticscholar.orgacs.org For example, the biodegradation of 2,4-di-tert-butylphenol by bacterial isolates was monitored by analyzing samples at regular intervals using an HPLC system with a C18 column and a UV detector. semanticscholar.org Similarly, the concentration of 2-sec-butylphenol (B1202637) was determined by HPLC during a study on its degradation by a Pseudomonas species. nih.gov

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Methods for Alkylphenol Analysis

| Parameter | Method 1: Analysis of 2-sec-butylphenol nih.gov | Method 2: Analysis of 2,4-di-tert-butylphenol (Isomer) semanticscholar.org | Method 3: Analysis of 2,4-di-tert-butylphenol (Isomer) sielc.com |

|---|---|---|---|

| Instrumentation | Shimadzu HPLC system | HPLC system | Not specified |

| Column | Shim-pack VP-ODS (4.5 x 150 mm, 5 µm) | Varian C-18 (150 mm x 3.0 mm) | Newcrom R1 |

| Mobile Phase | Acetonitrile:Water (8:2, v/v) | Methanol | Acetonitrile, Water, and Phosphoric Acid |

| Flow Rate | Not specified | 0.43 mL/min | Not specified |

| Detector | SPD-10AV UV-Vis Detector | UV Detector | Not specified |

| Detection Wavelength | 277 nm | 280 nm | Not specified |

| Application | Monitoring biodegradation | Monitoring biodegradation in industrial wastewater | General analysis |

Computational Chemistry and Theoretical Investigations of Di Sec Butylphenols

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Modeling

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular structure and electronic properties of di-sec-butylphenols. biomedres.usresearchgate.net Researchers employ these methods to gain insights into the molecule's geometry, stability, and reactivity.

Research Findings:

Computational studies on related alkylated phenols, such as 2,4-di-tert-butylphenol (B135424) (DTBP) and 2,6-di-sec-butylphenol (B1583072) (DSBP), have utilized DFT calculations with functionals like B3LYP and basis sets such as 6-31G** to optimize their geometric structures. biomedres.usresearchgate.net These calculations are fundamental for determining the most stable conformation of the molecule. For instance, the optimized geometries of these phenols serve as the starting point for further reactivity studies. researchgate.net

The electronic properties, which are key to understanding reactivity, are also explored using QM methods. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate an electron, a crucial step in many antioxidant mechanisms, while the LUMO energy relates to its ability to accept an electron. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. nih.gov For example, calculations on 2,4-di-tert-butylphenol have shown that charge transfer occurs within the molecule, which is a key aspect of its reactivity. nih.gov

Furthermore, QM calculations can determine the distribution of electronic charge on the atoms within the molecule. The atomic charges provide insight into the reactive sites of the molecule. A study on 2,4-di-tert-butylphenol and 2,6-di-sec-butylphenol calculated the Mulliken atomic charges to understand the electronic distribution. researchgate.net

Table 1: Calculated Mulliken Atomic Charges for Key Atoms in 2,4-Di-tert-butylphenol (DTBP) and 2,6-Di-sec-butylphenol (DSBP) using DFT (B3LYP/6-31G ))** researchgate.net

| Atom | DTBP Atomic Charge (Mulliken) | DSBP Atomic Charge (Mulliken) |

| C(2) | -0.125 | 0.098 |

| C(4) | 0.152 | 0.096 |

| C(6) | -0.132 | 0.091 |

| C(8) | -0.015 | -0.096 |

Data extracted from a computational study on related di-alkylated phenols. researchgate.net

Molecular Modeling of Radical Scavenging Properties within Isomeric Di-Sec-butylphenols

A significant area of theoretical investigation for di-sec-butylphenols is their ability to act as antioxidants by scavenging harmful free radicals. Molecular modeling allows for the detailed examination of the mechanisms underlying this activity.

Research Findings:

The primary mechanism by which phenolic antioxidants scavenge free radicals is through hydrogen atom transfer (HAT). biomedres.us Computational studies have modeled the interaction between di-alkylated phenols and hydroxyl radicals (HO•), which are highly reactive oxygen species (ROS). biomedres.usresearchgate.net The proposed mechanism involves the abstraction of a hydrogen atom from the phenolic hydroxyl (-OH) group by the free radical. biomedres.usresearchgate.net This process generates a more stable phenoxyl radical and a water molecule, effectively neutralizing the damaging radical. biomedres.usresearchgate.net

The stability of the resulting phenoxyl radical is a critical factor in the antioxidant efficiency of the parent phenol (B47542). DFT calculations are used to model the structure and stability of these phenoxyl radicals. biomedres.us The energy required to break the O-H bond, known as the Bond Dissociation Enthalpy (BDE), is a key parameter used to predict the antioxidant activity of phenolic compounds. bohrium.com A lower BDE value indicates that the hydrogen atom is more easily donated, suggesting a higher antioxidant potential. acs.org

Other important parameters that are computationally investigated to understand antioxidant mechanisms include:

Ionization Potential (IP): This relates to the energy required to remove an electron from the antioxidant. It is relevant for the Single Electron Transfer (SET) mechanism of antioxidant action. bohrium.com

Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a key parameter in the Sequential Proton-Loss Electron Transfer (SPLET) mechanism. bohrium.com

Computational models have shown that after the initial hydrogen abstraction, the resulting phenoxyl radicals can be eliminated through self-annihilation or by reacting with other radicals, leading to the formation of non-radical products like quinones and dimers. biomedres.usresearchgate.net In silico modeling has successfully predicted the formation of a dimer as a final product for 2,4-di-tert-butylphenol, which was later confirmed experimentally. researchgate.net

Structure-Activity Relationship (SAR) Derivations for Related Alkylated Phenols

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of alkylated phenols influences their biological or chemical activity. These studies help in the design of new compounds with enhanced properties.

Research Findings:

SAR studies on alkylated phenols have revealed important connections between their structural features and their antioxidant or toxicological activities. For antioxidant activity, the number and position of alkyl groups on the phenolic ring are determining factors. The presence of bulky alkyl groups, such as sec-butyl or tert-butyl, at the ortho positions (2 and 6) can sterically hinder the hydroxyl group, which can influence its reactivity and the stability of the corresponding phenoxyl radical.

QSAR models have been developed to predict the activity of phenols based on calculated molecular descriptors. oup.comnih.gov These models use statistical methods like regression analysis and machine learning techniques like neural networks to establish a mathematical relationship between the structure and activity. oup.com

Key molecular descriptors used in QSAR studies of alkylated phenols include:

Log P (logarithm of the octanol-water partition coefficient): This descriptor quantifies the hydrophobicity of the molecule, which affects its ability to cross cell membranes and interact with lipid-based radicals. nih.gov

Electronic Parameters: These include the Hammett sigma constant (σ) and the ionization parameter (pKa), which describe the electron-donating or electron-withdrawing nature of the substituents and the acidity of the phenolic proton, respectively. nih.gov A study on mono-alkylated and halogenated phenols found a strong correlation between toxicity and a combination of log Kow and the Hammett sigma constant. nih.gov

Quantum Chemical Descriptors: Parameters such as HOMO and LUMO energies, BDE, and IP, derived from quantum chemical calculations, are increasingly used in QSAR models to provide a more direct link between electronic structure and antioxidant activity. nih.gov

These studies have shown that the antioxidant potency of phenolic compounds like ferulic acid derivatives is enhanced by certain structural features, such as the conjugation between the aromatic ring and a side chain. mdpi.com For alkylated phenols, the specific arrangement and nature of the alkyl groups are critical in fine-tuning their antioxidant efficacy. um.edu.my

Applications in Specialized Materials and Chemical Formulations

Role as an Antioxidant in Polymer and Rubber Stabilization

One of the primary applications of 2,4-di-sec-butylphenol is as an antioxidant in the manufacturing of polymers and rubber. ontosight.ai Its phenolic structure allows it to effectively inhibit degradation caused by oxidation. This is particularly crucial in the plastics industry, where it helps maintain the integrity and prolong the lifespan of products by preventing oxidative deterioration. The presence of the bulky sec-butyl groups enhances its antioxidant activity by stabilizing the resulting phenoxy radicals formed during the inhibition process.

Function as a UV Stabilizer in Materials Science

In addition to its antioxidant properties, this compound also functions as a UV stabilizer for plastics and other polymers. ontosight.ai Ultraviolet radiation from sunlight can lead to the degradation of materials, causing them to become brittle, discolored, and lose their mechanical properties. This compound, and its derivatives like 2,4-di-tert-butylphenol (B135424), are used to protect materials from this UV-induced damage. vinatiorganics.comnih.gov It is often used as an intermediate in the production of more complex UV stabilizers. vinatiorganics.comfishersci.atchemicalbook.com

Application as a Chemical Intermediate in Advanced Organic Synthesis

Beyond its direct application as an additive, this compound serves as a crucial intermediate in the synthesis of more complex chemical compounds. The reactive phenolic hydroxyl group allows it to participate in various chemical reactions, leading to the creation of specialized chemicals. For instance, it is a raw material for producing phosphite (B83602) antioxidants, which are widely used in the manufacturing of polyolefins. fishersci.atchemicalbook.com The bulky sec-butyl groups can also influence its reactivity and solubility, providing advantages in specific synthetic pathways. The synthesis of other compounds, such as o-sec-butylphenol, can involve the use of related compounds like 2,6-di-sec-butylphenol (B1583072) as a starting material. prepchem.com Furthermore, 2,4-di-tert-butylphenol, a closely related compound, is used as an intermediate in the synthesis of various antioxidants and UV stabilizers. vinatiorganics.comoup.com

Interactive Table 2: Summary of Applications

| Application | Function | Industry |

| Polymer and Rubber Stabilization | Antioxidant ontosight.ai | Plastics, Rubber ontosight.ai |

| Materials Science | UV Stabilizer ontosight.ai | Plastics, Polymers ontosight.ai |

| Lubricant Performance | Additive for thermal stability and oxidation prevention ontosight.aiontosight.ai | Lubricants, Fuels lookchem.com |

| Advanced Organic Synthesis | Chemical Intermediate | Pharmaceuticals, Agrochemicals, Fine Chemicals |

Environmental Research Perspectives on 2,4 Di Sec Butylphenol

Assessment of Environmental Presence and Distribution

Direct environmental monitoring data specifically for 2,4-di-sec-butylphenol is limited. However, the broader class of alkylphenols is recognized as a ubiquitous group of environmental contaminants. Their presence in various environmental compartments is largely a result of industrial activity and the degradation of commercial products. nih.gov

Studies on related compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), offer a proxy for understanding potential environmental distribution. 2,4-DTBP has been identified in diverse matrices including wastewater, sludge, river sediment, and indoor dust. oup.com The primary route of entry for alkylphenols into aquatic systems is through the discharge of treated wastewater effluents, surface runoff, and combined sewer overflows. nih.govpollutiontracker.org

Once in the aquatic environment, these lipophilic compounds tend to partition from the water column and adsorb to sediments. panda.org Data for alkylphenol ethoxylate (APE) metabolites, which include alkylphenols, show significant concentrations in treated wastewater effluents across various countries, with levels reported up to 369 µg/L. nih.gov Correspondingly, sediments act as a major sink, with concentrations of related compounds reaching as high as 13,700 µg/kg. nih.gov The application of sewage sludge to agricultural lands represents a further pathway for the distribution of these compounds into terrestrial environments. panda.org

Degradation Studies and Environmental Persistence

The persistence of this compound is considered moderate, with an estimated half-life spanning from several days to weeks in soil and water environments. ontosight.ai Its ultimate fate is governed by a combination of non-biological (abiotic) and biological (biotic) degradation processes.

Abiotic degradation involves chemical transformation without the intervention of living organisms. Key pathways for phenolic compounds include photolysis and hydrolysis.

Photolysis: While direct studies on the photolysis of this compound are not readily available, research on the structurally similar 2,4-di-tert-butylphenol (2,4-DTBP) indicates that photodegradation is a relevant environmental fate process. A study reported a photolysis half-life for 2,4-DTBP of approximately 20.8 hours upon irradiation. industrialchemicals.gov.au Advanced Oxidation Processes (AOPs), such as UV/persulfate systems, have also proven effective in degrading 2,4-DTBP, suggesting that radical-based oxidation can break down these molecules. researchgate.net

Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, this pathway is not considered a significant contributor to its environmental degradation. nih.gov

Biotic degradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. The structure of the alkyl side chains and their position on the phenol (B47542) ring significantly influence the rate and feasibility of microbial degradation.

A notable finding is the isolation of Pseudomonas sp. strain MS-1 from freshwater sediment, which is capable of utilizing 2-sec-butylphenol (B1202637) as its sole source of carbon and energy. nih.gov This bacterium can completely degrade 1.5 mM of 2-sec-butylphenol within 30 hours under laboratory conditions. nih.gov The degradation pathway involves hydroxylation to form 3-sec-butylcatechol, followed by a meta-cleavage of the aromatic ring. nih.govresearchgate.netrug.nl However, the specificity of microbial enzymes is high; degradation experiments revealed that strain MS-1 did not degrade the related compound 2,4-di-tert-butylphenol, highlighting that the presence of two bulky alkyl groups and their specific isomer type can hinder microbial attack. nih.gov

Other research has demonstrated the potential for different bacterial strains to degrade di-substituted phenols. For instance, various isolates from industrial wastewater have shown the ability to degrade 2,4-DTBP, with Lysinibacillus sp. achieving up to 89.31% degradation over a seven-day period. semanticscholar.org The presence of soil microbes has also been shown to decrease the phytotoxicity of 2,4-DTBP, implying that microbial activity in terrestrial systems contributes to its attenuation. pomics.com

| Compound | Microorganism | Degradation Rate / Efficiency | Timeframe | Reference |

|---|---|---|---|---|

| 2-sec-butylphenol | Pseudomonas sp. strain MS-1 | Complete degradation (1.5 mM) | 30 hours | nih.gov |

| 2,4-di-tert-butylphenol | Lysinibacillus sp. | 89.31% | 7 days | semanticscholar.org |

| 2,4-di-tert-butylphenol | Pandoraea sp. | 82.24% | 7 days | semanticscholar.org |

| 2,4-di-tert-butylphenol | Serratia sp. | 80.42% | 7 days | semanticscholar.org |

| 2,6-di-tert-butylphenol | Pseudomonas aeruginosa san ai | 85% (at 100 mg/L) | 7 days | nih.gov |

Pathways of Environmental Introduction and Dissemination

Understanding the sources and transport mechanisms of this compound is essential for assessing its environmental risk. The primary pathways for its introduction into the environment are linked to its industrial lifecycle.

Industrial Production and Use: The compound is manufactured for use as a chemical intermediate, primarily for producing antioxidants, UV stabilizers, and plasticizers. ontosight.ai These additives are incorporated into a wide range of products, including plastics, polymers, lubricants, and personal care items. ontosight.ainih.gov Environmental release can occur from manufacturing facilities through wastewater streams or atmospheric emissions. panda.org

Product Degradation and Leaching: A significant secondary source is the degradation or leaching from end-use products. For example, tris(2,4-di-tert-butylphenyl) phosphite (B83602), an antioxidant used in food packaging, can break down into 2,4-di-tert-butylphenol, which can then migrate into foodstuffs and subsequently enter the environment. oup.com Similarly, the breakdown of alkylphenol ethoxylates (APEs), a class of surfactants used in detergents and industrial processes, generates more persistent alkylphenols. nih.govservice.gov.uk

Wastewater and Biosolids: Municipal and industrial wastewater treatment plants are major conduits for alkylphenols to the environment. While treatment processes can reduce concentrations, they are often incomplete, leading to the discharge of these compounds and their metabolites into surface waters. nih.gov The portion that adsorbs to sludge during treatment can be redistributed to land when biosolids are used as agricultural fertilizer. panda.org

Research Gaps and Future Directions in 2,4 Di Sec Butylphenol Research

Elucidation of Novel, Efficient, and Selective Synthetic Methodologies

The synthesis of alkylated phenols is a cornerstone of industrial organic chemistry, yet specific, high-yield methodologies for 2,4-di-sec-butylphenol are not well-documented in publicly available literature. Research into the alkylation of phenol (B47542) with tert-butyl alcohol has identified efficient catalytic systems, such as ionic liquids, that achieve high conversion rates. acs.org However, the synthesis of the sec-butyl isomer presents unique challenges due to the different reactivity and potential for rearrangement of the sec-butyl group.

Future research should focus on:

Catalyst Development : Investigating novel catalysts, including solid acids, zeolites, and tailored ionic liquids, to selectively promote the alkylation of phenol at the 2 and 4 positions with sec-butylating agents.

Reaction Optimization : Systematically studying the effects of reaction parameters such as temperature, pressure, solvent, and molar ratios to maximize the yield and selectivity of this compound, while minimizing the formation of mono-substituted and other isomers.

Green Chemistry Approaches : Developing synthetic routes that adhere to the principles of green chemistry, emphasizing the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes to create a more sustainable industrial synthesis pathway.

Comprehensive Investigation of Environmental Fate and Transformation Pathways

The environmental persistence, mobility, and transformation of alkylphenols are of significant concern. Studies on related compounds provide a blueprint for the necessary investigations for this compound. For instance, the biodegradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. strain MS-1 has been shown to proceed via a meta-cleavage pathway. nih.gov However, this same strain was unable to degrade the more sterically hindered 2,4-di-tert-butylphenol (B135424), suggesting that the degradation of this compound may also be challenging for microorganisms. nih.gov Advanced oxidation processes, such as the UV/persulfate system, have proven effective in degrading 2,4-di-tert-butylphenol and could be a viable remediation strategy. researchgate.net

Key areas for future investigation include:

Biodegradation Studies : Isolating and characterizing microbial consortia from contaminated environments that are capable of degrading this compound. This includes elucidating the specific enzymatic pathways and identifying the resulting metabolites.

Abiotic Degradation : Quantifying the rates and identifying the products of abiotic degradation processes such as photolysis and hydrolysis under various environmental conditions (e.g., pH, temperature, presence of natural sensitizers).

Ecotoxicity of Transformation Products : Assessing the environmental risk posed not only by the parent compound but also by its degradation intermediates, which may exhibit their own distinct toxicity. dokumen.pub Studies on the environmental levels of 2,4-di-tert-butylphenol have already indicated potential ecological risks to aquatic organisms. researchgate.net

Discovery and Elucidation of Further Chemical and Biological Activities

The structural analog, 2,4-di-tert-butylphenol (DTBP), is a well-documented secondary metabolite produced by a wide array of organisms, including bacteria, fungi, and plants. nih.govmdpi.comresearchgate.net It exhibits a broad spectrum of biological activities, which provides a strong rationale for investigating the potential bioactivities of this compound. DTBP has been reported to possess significant antioxidant, antifungal, antibacterial, anti-inflammatory, and cytotoxic properties. nih.govfrontiersin.orgresearchgate.netmdpi.com Furthermore, it has been identified as an inhibitor of quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa and as a novel agonist for insect odorant receptors. mdpi.comfrontiersin.org

Future research should be directed towards:

Screening for Bioactivity : Conducting broad-based screening of this compound against a diverse panel of targets to uncover potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Mechanism of Action Studies : For any identified activities, detailed mechanistic studies are required to understand how the compound interacts with biological systems at the molecular level. For example, investigating its effect on bacterial biofilm formation, virulence factor production, or specific enzyme inhibition. nih.gov

Comparative Studies : Directly comparing the potency and specificity of this compound with its tert-butyl isomer to understand the structure-activity relationship and the influence of the alkyl substituent's geometry on its biological function.

Table 1: Reported Biological Activities of 2,4-di-tert-butylphenol (DTBP) as a Basis for Future Research on this compound

| Biological Activity | Organism/System Studied | Potential Implication for this compound Research | Reference(s) |

| Antifungal | Fusarium oxysporum, Aspergillus niger, Penicillium chrysogenum | Investigation as a potential agricultural or clinical antifungal agent. | nih.govresearchgate.net |

| Antibacterial | Multidrug-resistant pathogens (e.g., MRSA, VRE) | Exploration as a novel antibiotic or as an adjuvant to enhance existing antibiotics. | nih.govfrontiersin.org |

| Antioxidant | Various in vitro assays (e.g., DPPH scavenging) | Assessment of its potential use as a preservative or therapeutic agent against oxidative stress. | researchgate.netmdpi.com |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Study its ability to disrupt bacterial communication and reduce virulence. | frontiersin.org |

| Cytotoxic/Anticancer | HeLa, MCF-7, A431 cancer cell lines | Evaluation of its potential as a chemotherapeutic agent. | mdpi.com |

| Insect Receptor Agonist | Drosophila melanogaster odorant receptors | Exploration for applications in pest management as an attractant. | mdpi.com |

| Anti-inflammatory | General reports | Investigation of its mechanism in inflammatory pathways. | frontiersin.org |

Development of Advanced Analytical Techniques for Trace Environmental Monitoring

The ability to detect and quantify minute concentrations of environmental contaminants is crucial for risk assessment. While a range of advanced analytical methods exists for phenolic compounds, techniques specifically validated for this compound are lacking. mdpi.com Methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are commonly employed for the analysis of related compounds. mdpi.comacs.org The detection of 2,4-di-tert-butylphenol in human urine highlights the need for sensitive biomonitoring methods. researchgate.net

Priorities for future analytical research include:

Method Development and Validation : Creating and validating robust analytical protocols using techniques like GC-MS/MS or LC-MS/MS for the ultra-trace quantification of this compound in complex matrices such as water, soil, sediment, and biological tissues.

Sample Preparation : Optimizing sample extraction and clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery, minimize matrix effects, and enhance detection limits.

Non-Targeted Screening : Employing high-resolution mass spectrometry (HRMS) in non-targeted screening approaches to identify the presence of this compound and its transformation products in environmental samples where its occurrence is not yet known. uoa.gr

In-Depth Computational Analysis for Predictive Modeling of Chemical Reactivity and Biological Interactions

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding and prioritizing experimental work. Molecular docking studies have been successfully used to explore the interaction of 2,4-di-tert-butylphenol with biological targets, such as the fungal protein β-tubulin and pancreatic lipase. researchgate.netresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to predict the skin irritation potential of phenolic compounds. oup.com

Future computational research should encompass:

Predictive Toxicology : Utilizing in silico models (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) to predict the toxicological profile of this compound, including its potential for endocrine disruption. mdpi.com

Molecular Docking Simulations : Performing docking studies with a wide range of protein targets to hypothesize potential biological activities and mechanisms of action, which can then be tested experimentally.

QSAR Modeling : Developing QSAR models to correlate the structural features of this compound with its physicochemical properties, environmental fate, and biological activities, allowing for the prediction of its behavior relative to other alkylphenols.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,4-di-sec-butylphenol in environmental or biological matrices?

- Methodological guidance : High-performance liquid chromatography (HPLC) with UV detection is commonly employed due to its sensitivity for phenolic compounds. For complex matrices, coupling with mass spectrometry (LC-MS) improves specificity. A validated protocol involves using a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to resolve isomers and minimize interference from co-eluting substances . Calibration curves should be prepared using certified reference materials, and recovery experiments must account for matrix effects (e.g., lipid content in biological samples).

Q. How can researchers ensure the stability of 2,4-di-sec-butylphenol during storage and experimentation?

- Best practices : Store the compound in amber glass vials under inert gas (e.g., nitrogen) at −20°C to prevent oxidation and photodegradation. Stability studies under OECD guidelines recommend periodic purity checks via gas chromatography (GC) with flame ionization detection (FID). Degradation products, such as quinones, should be monitored using tandem MS .

Q. What synthetic routes are reported for 2,4-di-sec-butylphenol, and how can side products be minimized?

- Synthesis optimization : Alkylation of phenol with sec-butyl chloride in the presence of AlCl₃ is a common method. Side products like 2,6-di-sec-butylphenol can form due to steric effects; optimizing reaction temperature (60–80°C) and stoichiometry (2:1 molar ratio of sec-butyl chloride to phenol) improves regioselectivity. Post-synthesis purification via fractional distillation or preparative HPLC is critical .

Advanced Research Questions

Q. How do contradictory findings in 2,4-di-sec-butylphenol’s cytotoxicity across studies arise, and how should they be addressed?

- Data contradiction analysis : Discrepancies in cytotoxicity (e.g., EC₅₀ values) often stem from differences in cell lines (e.g., CHO vs. HepG2) or exposure durations. A 2022 OECD-compliant in vitro chromosome aberration study under Good Laboratory Practice (GLP) conditions found no clastogenic activity at ≤500 µg/mL in mammalian cells, suggesting that earlier positive results may reflect impurities or assay artifacts . Researchers should cross-validate findings using orthogonal assays (e.g., comet assay + micronucleus test) and disclose purity certifications.

Q. What computational modeling approaches are suitable for predicting 2,4-di-sec-butylphenol’s environmental fate and metabolite toxicity?

- Methodological framework : Quantitative Structure-Activity Relationship (QSAR) models, such as EPI Suite, predict log Kow (2.8) and biodegradation half-lives (>60 days), indicating persistence in aquatic systems. Density Functional Theory (DFT) simulations can identify reactive sites for phase I metabolism (e.g., hydroxylation at the para-position). These models require validation against experimental data from high-resolution mass spectrometry (HRMS) .

Q. How can researchers design ecotoxicological studies to address gaps in 2,4-di-sec-butylphenol’s effects on aquatic invertebrates?

- Experimental design : Follow OECD Test Guideline 211 (Daphnia magna reproduction test) with 21-day exposures. Include a solvent control (e.g., acetone ≤0.1% v/v) and measure endpoints like neonate production and molting frequency. Given its hydrophobicity, verify dissolved concentrations via solid-phase microextraction (SPME) paired with GC-MS. Compare results to structurally analogous phenols (e.g., 4-tert-butylphenol) to assess SAR trends .

Data Evaluation and Quality Assurance

Q. What criteria should be applied to assess the reliability of 2,4-di-sec-butylphenol toxicity studies for regulatory submissions?

- Quality metrics : Prioritize studies adhering to OECD guidelines, GLP compliance, and explicit documentation of test material purity (e.g., ≥98% via NMR). Exclude studies with inadequate controls or unspecified exposure matrices. For in vivo data, evaluate species-specific pharmacokinetics (e.g., hepatic clearance rates in rodents vs. primates) .

Q. How can meta-analyses reconcile variability in 2,4-di-sec-butylphenol’s endocrine disruption potential?

- Systematic review strategy : Use PRISMA guidelines to aggregate data from in vitro receptor-binding assays (e.g., ERα/ERβ) and in vivo uterotrophic assays. Apply weight-of-evidence (WoE) frameworks to resolve conflicts, such as weak estrogenicity (EC₅₀ >10 µM) in some assays versus negative results in others. Highlight mechanistic studies showing preferential binding to membrane-associated estrogen receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.